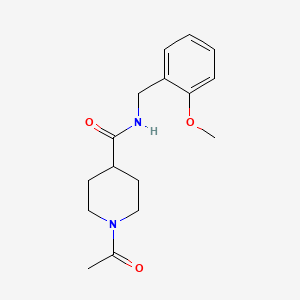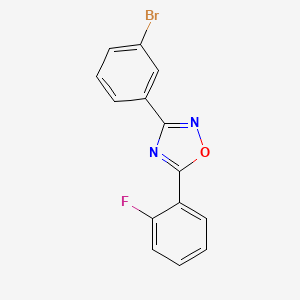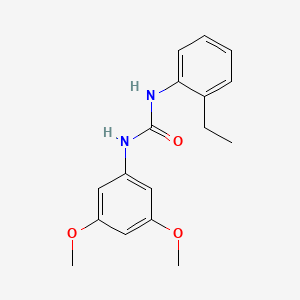
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride, also known as Brucine hydrochloride, is a chemical compound that has been used in scientific research for various purposes. Brucine hydrochloride is a white crystalline powder that is soluble in water and ethanol.
作用機序
The mechanism of action of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride is related to its ability to inhibit the neurotransmitter glycine. Glycine is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. This compound hydrochloride binds to the glycine receptor and prevents the binding of glycine, which leads to an increase in neuronal activity.
Biochemical and physiological effects:
This compound hydrochloride has been shown to have various biochemical and physiological effects. One of the main effects of this compound hydrochloride is its ability to inhibit the neurotransmitter glycine. This leads to an increase in neuronal activity, which can have various physiological effects. This compound hydrochloride has also been shown to have an analgesic effect, which makes it useful in the study of pain perception.
実験室実験の利点と制限
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has several advantages for lab experiments. One of the main advantages is its ability to inhibit the neurotransmitter glycine, which makes it useful in the study of the nervous system. This compound hydrochloride is also relatively stable, which makes it easy to handle in the lab. However, there are also some limitations to the use of this compound hydrochloride in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with.
将来の方向性
There are several future directions for the use of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride in scientific research. One of the main directions is in the study of pain perception and the modulation of pain signals. This compound hydrochloride has been shown to have an analgesic effect, which makes it useful in the development of new pain medications. Another direction is in the study of the nervous system. This compound hydrochloride has been shown to have an inhibitory effect on the neurotransmitter glycine, which makes it useful in the study of neuronal activity.
Conclusion:
This compound hydrochloride is a chemical compound that has been used in scientific research for various purposes. It is synthesized by reacting this compound with hydrochloric acid and has been shown to have an inhibitory effect on the neurotransmitter glycine. This compound hydrochloride has several advantages for lab experiments, but also has some limitations due to its toxicity. There are several future directions for the use of this compound hydrochloride in scientific research, including the study of pain perception and the modulation of pain signals, and the study of the nervous system.
合成法
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride can be synthesized by reacting this compound with hydrochloric acid. This compound is a natural alkaloid that is found in the seeds of Strychnos nux-vomica. The reaction between this compound and hydrochloric acid produces this compound hydrochloride, which is a more stable form of this compound.
科学的研究の応用
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has been used in scientific research for various purposes. One of the main applications of this compound hydrochloride is in the study of the nervous system. This compound hydrochloride has been shown to have an inhibitory effect on the neurotransmitter glycine, which is involved in the regulation of neuronal activity. This compound hydrochloride has also been used in the study of pain perception and the modulation of pain signals.
特性
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-17-14-8-7-12(15)9-11(14)10-16-13-5-3-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULLVIZBAOKCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-bromophenyl)-1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5291032.png)

![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5291043.png)

![N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5291055.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-cyclopropylacetamide](/img/structure/B5291056.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)
![8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
